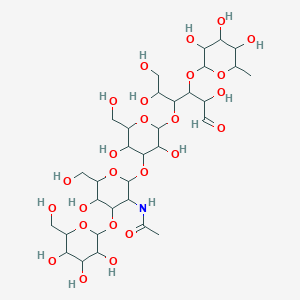
Lacto-N-fucopentaose V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lacto-N-fucopentaose V is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is composed of five monosaccharide units: galactose, N-acetylglucosamine, galactose, glucose, and fucose. This compound plays a crucial role in the development of the infant gut microbiota and the immune system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lacto-N-fucopentaose V can be synthesized through multi-enzymatic in vitro synthesis from lactose. The process involves the use of specific glycosyltransferases that catalyze the addition of monosaccharide units to form the oligosaccharide structure. The α1,3/4-fucosyltransferase from Bacteroides fragilis has been identified as an effective enzyme for the synthesis of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using microbial cell factories. Escherichia coli strains engineered to produce lacto-N-tetraose can be further modified to include the GDP-fucose pathway module and a regio-specific glycosyltransferase with α1,3-fucosylation activity. This approach has been shown to produce high yields of this compound, with titers reaching up to 25.68 grams per liter in fed-batch cultivation .
Análisis De Reacciones Químicas
Types of Reactions: Lacto-N-fucopentaose V primarily undergoes glycosylation reactions, where glycosyltransferases catalyze the addition of monosaccharide units. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved by glycosidases.
Common Reagents and Conditions:
Glycosylation: Enzymes such as α1,3/4-fucosyltransferase, GDP-fucose as a donor substrate, and appropriate buffer systems.
Hydrolysis: Glycosidases, such as α1,3/4-L-fucosidases, in suitable buffer conditions.
Major Products: The primary product of glycosylation reactions involving this compound is the formation of complex oligosaccharides. Hydrolysis reactions result in the cleavage of glycosidic bonds, producing monosaccharides such as fucose, galactose, and glucose .
Aplicaciones Científicas De Investigación
Lacto-N-fucopentaose V has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the enzymatic synthesis of oligosaccharides.
Biology: It plays a role in the study of human milk oligosaccharides and their impact on the gut microbiota and immune system development in infants.
Medicine: Research has shown that this compound has potential therapeutic applications in preventing infections and modulating the immune response.
Mecanismo De Acción
Lacto-N-fucopentaose V exerts its effects primarily through its interaction with the gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. This interaction helps to establish a healthy gut microbiome, which is crucial for the development of the immune system. Additionally, this compound can inhibit the adhesion of pathogenic bacteria to the gut lining, thereby preventing infections .
Comparación Con Compuestos Similares
Lacto-N-fucopentaose V is one of several fucosylated human milk oligosaccharides. Similar compounds include:
Lacto-N-fucopentaose I: Contains a different linkage pattern of fucose.
Lacto-N-fucopentaose II: Has a different arrangement of monosaccharide units.
Lacto-N-fucopentaose III: Varies in the position of fucose attachment.
2’-Fucosyllactose: A simpler structure with fewer monosaccharide units.
This compound is unique due to its specific structure and the presence of α1,3-fucosylation, which influences its biological activity and interactions with the gut microbiota .
Propiedades
Número CAS |
60254-64-0 |
|---|---|
Fórmula molecular |
C32H55NO25 |
Peso molecular |
853.8 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
TVVLIFCVJJSLBL-YAQJYVGISA-N |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


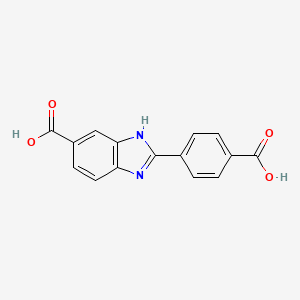
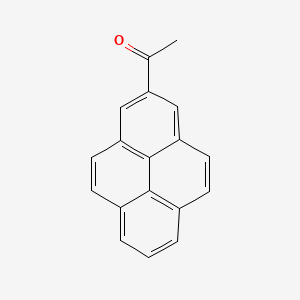
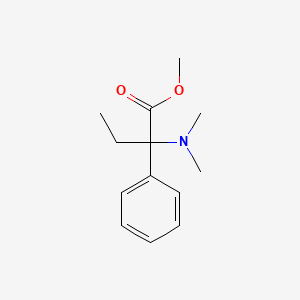
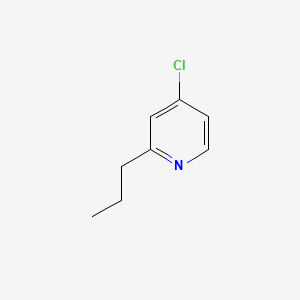
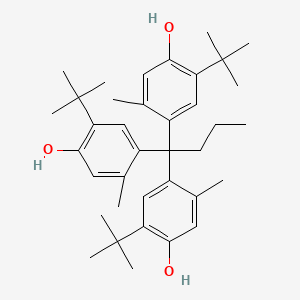

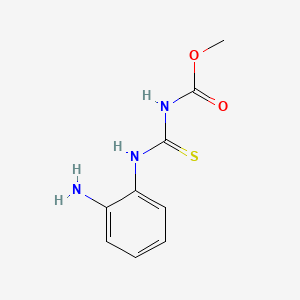
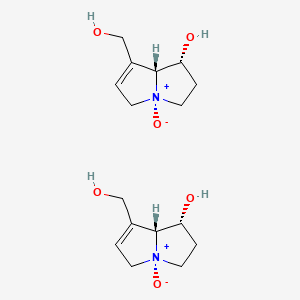
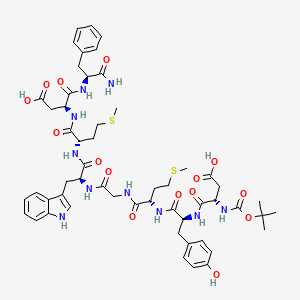
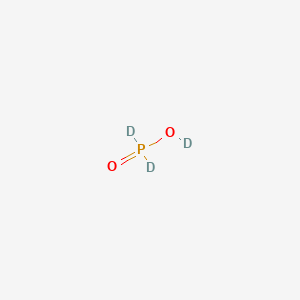
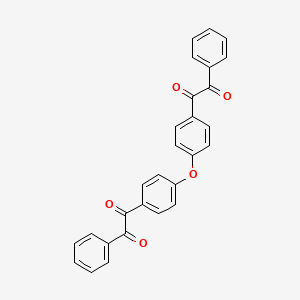

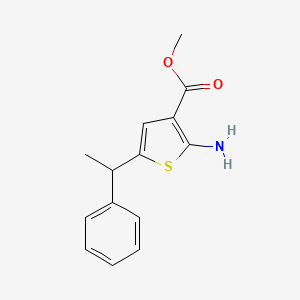
![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
